molecular formula C21H22FN3O2S B2427439 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631853-61-7

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2427439
CAS No.: 631853-61-7
M. Wt: 399.48
InChI Key: QPMKYLJSIBKXAD-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Biological Activity

The compound 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS No. 631853-61-7) is a novel derivative of pyrimidoquinoline with significant potential in medicinal chemistry. Its structure incorporates a unique combination of functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.

  • Molecular Formula : C21H22FN3O2S
  • Molecular Weight : 399.5 g/mol
  • Structure : The compound features a pyrimidoquinoline core with a butan-2-ylsulfanyl group and a 4-fluorophenyl substituent that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In particular:

  • Inhibition of Cancer Cell Lines :
    • The compound exhibited cytotoxicity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line with an IC50 value of 1.62 µM, outperforming the reference drug lapatinib in certain derivatives .
    • Other derivatives from the same class showed IC50 values ranging from 0.052 to 0.164 µM against human epidermal growth factor receptor 2 (HER2), indicating strong inhibitory activity .
  • Mechanism of Action :
    • The most active derivative induced apoptosis in MCF-7 cells and caused cell-cycle arrest at the S phase, suggesting that it disrupts normal cell proliferation processes .
    • Additionally, it demonstrated a reduction in cancer cell infiltration and metastasis by approximately 45% compared to untreated controls .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A related study on pyrimidoquinoline derivatives indicated that compounds within this class exhibited significant antifungal activity against various Candida species . The minimum inhibitory concentration (MIC) values were reported to range from 4 to 8 µg/mL for effective compounds.

Structure-Activity Relationship (SAR)

The presence of specific substituents in the compound plays a crucial role in its biological activities:

  • Fluorophenyl Group : The introduction of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Butan-2-ylsulfanyl Group : This moiety is hypothesized to facilitate interactions with specific enzymes or receptors involved in cancer progression and metastasis.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications in substituents can significantly alter biological activity:

CompoundIC50 (µM)Activity Type
Lapatinib5.0HER2 Inhibitor
Compound 4l1.62Dual EGFR/HER2 Inhibitor
Compound D134–8Antifungal Activity

Case Studies

  • Cell Cycle Analysis : In studies involving MCF-7 cells treated with the most active derivative (Compound 4l), significant cell-cycle arrest was observed at the S phase, indicating a halt in DNA synthesis and cellular replication processes .
  • Apoptosis Induction : Further investigations showed that treatment with Compound 4l resulted in a marked increase in apoptotic markers compared to untreated controls, suggesting its potential as an effective therapeutic agent against breast cancer .

Scientific Research Applications

Key Synthetic Routes

MethodDescription
Multicomponent ReactionsInvolves the simultaneous reaction of multiple reactants to form a single product.
Solvent UtilizationCommon solvents include DMF or ethanol to facilitate the reaction.
CatalysisUse of triethylamine or similar catalysts to improve reaction efficiency.

Biological Properties

The biological activity of 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is attributed to its structural features that allow interaction with various biological targets.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of pyrimidoquinolines exhibit significant cytotoxic effects against breast cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
  • Anti-inflammatory Effects : Research indicates that compounds within this class can reduce pro-inflammatory cytokine production in macrophages, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis.
  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating their potential as novel antimicrobial agents.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-3-11(2)28-21-24-19-18(20(27)25-21)16(12-7-9-13(22)10-8-12)17-14(23-19)5-4-6-15(17)26/h7-11,16H,3-6H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKYLJSIBKXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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